

# Application Notes and Protocols: Doxofylline Sustained-Release Tablet Formulation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and analysis of doxofylline sustained-release (SR) tablets. Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of sustained-release formulations aims to maintain therapeutic drug levels over an extended period, which can improve patient compliance and reduce the frequency of dosing.[1]

## **Formulation Development**

The formulation of doxofylline SR tablets involves the careful selection of polymers and excipients to control the drug release rate.[1] Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) and Chitosan are commonly used to form a matrix that gradually releases the drug.[3][4] The manufacturing process, either direct compression or wet granulation, also plays a crucial role in the final characteristics of the tablet.[4][5]

## **Example Formulations**

The following table summarizes example formulations for doxofylline SR tablets, with quantities typically expressed in milligrams (mg) per tablet.



Ingredient	Formulation F1 (mg)	Formulation F2 (mg)	Formulation F3 (mg)	Function
Doxofylline	400	400	650	Active Pharmaceutical Ingredient
HPMC K100M	100	150	125	Sustained- release matrix former
Chitosan	50	100	-	Sustained- release matrix former
Microcrystalline Cellulose	100	50	100	Diluent/Binder
Lactose	50	50	-	Diluent
Povidone (PVP K-90)	25	25	-	Binder (for wet granulation)
Talc	15	15	18	Glidant
Magnesium Stearate	10	10	7	Lubricant
Total Weight	750	800	900	

Note: These are example formulations and may require optimization based on experimental results.

## **Quality Control Parameters**

To ensure the quality and consistency of the manufactured tablets, several physical parameters are evaluated.[1]



Parameter	Typical Specification	
Hardness	5 - 8 kg/cm <sup>2</sup>	
Friability	< 1%	
Weight Variation	± 5% of average weight	
Thickness	Consistent across the batch (e.g., ± 5%)	
Drug Content Uniformity	85% - 115% of the label claim	

### **Pharmacokinetic Profile**

The sustained-release formulation is designed to modify the pharmacokinetic profile of doxofylline, leading to a prolonged therapeutic effect.

Parameter	Immediate-Release (400 mg)	Sustained-Release (650 mg)
Cmax (ng/mL)	~15,000	~7,000
Tmax (hr)	1	6-8
AUC (ng·hr/mL)	Comparable	Comparable
Half-life (t½) (hr)	~7	Prolonged

Note: Values are approximate and can vary between studies.[6]

# Experimental Protocols Tablet Manufacturing

4.1.1. Direct Compression Method

This method is suitable for formulations with good flow and compressibility properties.[4]

 Sieving: Pass doxofylline and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #60) to ensure uniformity.[4]



- Blending: Mix the sieved powders in a blender for 15 minutes to achieve a homogenous blend.
- Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.[4]

#### 4.1.2. Wet Granulation Method

This method is often used to improve the flow and compression characteristics of the powder blend.[5]

- Sifting and Mixing: Sift doxofylline and intragranular excipients (e.g., HPMC, lactose) through a #40 mesh and mix in a high-shear mixer for 10 minutes.[5]
- Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP) in isopropyl alcohol.[5]
- Granulation: Add the binder solution to the powder mix slowly while mixing to form wet granules.
- Drying: Dry the wet granules in a tray dryer or fluid bed dryer until the desired moisture content is reached.
- Sizing: Pass the dried granules through a suitable mesh to obtain uniform size.
- Lubrication: Add the remaining extragranular excipients (e.g., talc, magnesium stearate) to the dried granules and blend.
- Compression: Compress the lubricated granules into tablets.[5]

## **Quality Control Tests**

#### 4.2.1. Hardness Test

Apparatus: Hardness tester.



- Procedure: Place a tablet in the tester and apply force until the tablet fractures.
- Measurement: Record the force required to break the tablet in kg/cm<sup>2</sup>.
- Replicates: Repeat for at least 10 tablets and calculate the average hardness.

#### 4.2.2. Friability Test

- Apparatus: Roche Friabilator.
- Procedure: Accurately weigh 10 tablets (W\_initial). Place the tablets in the friabilator and operate at 25 rpm for 4 minutes (100 revolutions).[3]
- Measurement: Remove the tablets, de-dust them, and re-weigh (W final).
- Calculation: Calculate the percentage friability using the formula: ((W\_initial W\_final) / W\_initial) \* 100.[7]

#### 4.2.3. Weight Variation Test

- Apparatus: Analytical balance.
- Procedure: Weigh 20 tablets individually and calculate the average weight.
- Comparison: Compare the individual weights to the average weight. The percentage deviation should be within the pharmacopoeial limits.[3]

#### 4.2.4. Drug Content Assay

- Sample Preparation: Crush 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of doxofylline.[3]
- Extraction: Dissolve the powder in a suitable solvent (e.g., methanol and 0.1M HCl) and sonicate to ensure complete dissolution of the drug.[3]
- Analysis: Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]



## **In-Vitro Dissolution Testing**

This test evaluates the rate at which the drug is released from the tablet.

- Apparatus: USP Dissolution Apparatus II (Paddle type).[4]
- Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.[4]
- · Apparatus Settings:

Temperature: 37 ± 0.5°C

Paddle Speed: 50 rpm[4]

- Procedure:
  - Place one tablet in each dissolution vessel.
  - Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
  - Replace the withdrawn volume with fresh dissolution medium.
- Analysis: Analyze the drug concentration in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at 273 nm).[5]

## **Accelerated Stability Studies**

Stability studies are conducted to determine the shelf-life of the product, following ICH guidelines.[8][9][10][11][12]

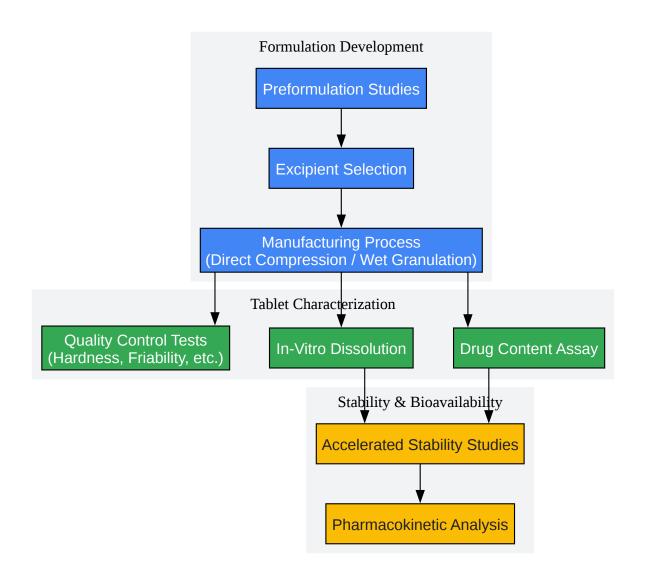
- Storage Conditions: Store the tablets in their final proposed packaging at accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.[9]
- Testing Frequency: Test the tablets at initial (0), 3, and 6 months.[10]
- Parameters to be Tested:



- Physical appearance
- Hardness
- Friability
- Drug content
- In-vitro dissolution profile
- Evaluation: Evaluate any significant changes in the tested parameters over the study period.

# Visualizations Experimental Workflow



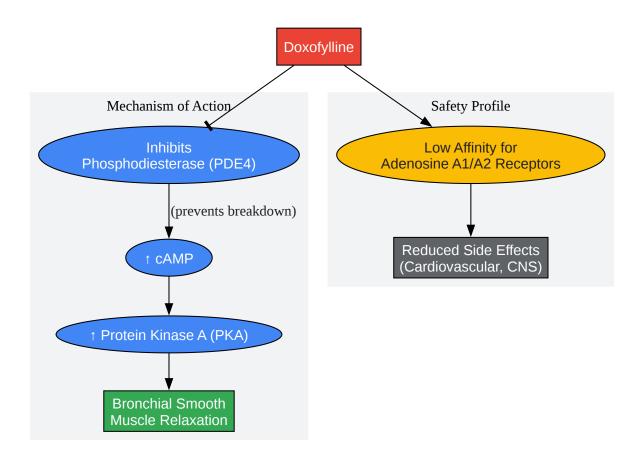


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Caption: Experimental workflow for doxofylline SR tablet development.

## **Doxofylline Signaling Pathway**





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Caption: Doxofylline's mechanism of action and safety profile.

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